molecular formula C10H16O B1236712 trans-2-Methyl-5-isopropylhexa-2,5-dienal CAS No. 112077-94-8

trans-2-Methyl-5-isopropylhexa-2,5-dienal

Cat. No.: B1236712
CAS No.: 112077-94-8
M. Wt: 152.23 g/mol
InChI Key: KDMDLRXLBMMBSU-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-5-isopropyl-2-methylhexa-2,5-dienal is a hexadienal that is hexa-2,5-dienal substituted by a an isopropyl group at position 5 and a methy group at position 2 (the 2E-stereoisomer).

Scientific Research Applications

Bacterial Metabolism and Biodegradation

  • Bacterial Utilization : Bacteria such as Nocardia sp. strain P18.3 can utilize trans-2-methyl-5-isopropylhexa-2,5-dienal, derived from alpha-pinene, as a carbon source. This indicates its role in microbial metabolism and potential applications in biodegradation and bioremediation processes (Griffiths et al., 1987).

Flavor and Fragrance Industry

  • Production of Flavoring Molecules : this compound is involved in the degradation pathway of α-pinene by Pseudomonas rhodesiae, leading to the production of flavoring molecules such as isonovalal and novalic acid. This research is significant for the flavor and fragrance industry (Linares, Fontanille, & Larroche, 2009).

Chemical Synthesis and Characterization

  • Chemical Synthesis : Research has been conducted on the synthesis and characterization of compounds related to this compound, providing insights into the methods and processes for synthesizing related chemical structures (Marshall & Partridge, 1968).

Food Technology

  • Role in Food Technology : Studies on the bioconversion of α-pinene oxide into novalic acid, involving this compound, have implications in food technology, particularly in the synthesis of food flavorings (Linares, Fontanille, & Larroche, 2008).

Properties

CAS No.

112077-94-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(E)-2,6-dimethyl-5-methylidenehept-2-enal

InChI

InChI=1S/C10H16O/c1-8(2)10(4)6-5-9(3)7-11/h5,7-8H,4,6H2,1-3H3/b9-5+

InChI Key

KDMDLRXLBMMBSU-WEVVVXLNSA-N

Isomeric SMILES

CC(C)C(=C)C/C=C(\C)/C=O

SMILES

CC(C)C(=C)CC=C(C)C=O

Canonical SMILES

CC(C)C(=C)CC=C(C)C=O

Synonyms

cis-2-methyl-5-isopropylhexa-2,5-dienal
isonovalal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Methyl-5-isopropylhexa-2,5-dienal
Reactant of Route 2
trans-2-Methyl-5-isopropylhexa-2,5-dienal
Reactant of Route 3
trans-2-Methyl-5-isopropylhexa-2,5-dienal
Reactant of Route 4
trans-2-Methyl-5-isopropylhexa-2,5-dienal
Reactant of Route 5
Reactant of Route 5
trans-2-Methyl-5-isopropylhexa-2,5-dienal
Reactant of Route 6
trans-2-Methyl-5-isopropylhexa-2,5-dienal

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